![molecular formula C8H5Cl3O B6302697 2,4-Dichloro-3-methylbenzoyl chloride CAS No. 82682-60-8](/img/structure/B6302697.png)
2,4-Dichloro-3-methylbenzoyl chloride
Overview
Description
“2,4-Dichloro-3-methylbenzoyl chloride” is a chemical compound . It is similar to “p-Toluoyl chloride” which is also known as “4-Methylbenzoyl chloride” with a molecular weight of 154.59 .
Synthesis Analysis
The synthesis of similar compounds involves catalyzing the dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride . Another method involves the hydrolysis of dichlorobenzonitrile .Scientific Research Applications
Derivatization Reagent for Amines
“3-methylbenzoyl chloride” is an efficient derivatization reagent for amines . This means it can be used to convert amines into other chemical compounds, which can be useful in a variety of chemical reactions.
Determination of Aliphatic Amines in Air
“3-methylbenzoyl chloride” has been used to derivatize the C1-C4 aliphatic amines for their determination in air by HPLC . This can be particularly useful in environmental monitoring and pollution control.
Determination of Atmospheric Ammonia
“3-methylbenzoyl chloride” has also been used in the determination of atmospheric ammonia by denuder-sampling and HPLC-UV detection . This is another important application in the field of environmental science.
Benzoylation of Toluene
“p-Toluoyl chloride” causes the benzoylation of toluene using triflic acid functionalized mesoporous Zr-TMS catalysts . This reaction can be used in the synthesis of various organic compounds.
Acylation of Dipyrromethane
“p-Toluoyl chloride” has been used for the 1,9-diacylation of a dipyrromethane using the hindered Grignard reagent 2,6-dimethylphenylmagnesium bromide . This reaction is useful in the synthesis of porphyrins, which are important compounds in biochemistry and materials science.
Preparation of Antigen
“p-Toluoyl chloride” was used to prepare antigen, Tolyl-amido-human serum albumin . This can be useful in the development of vaccines and diagnostic tests.
properties
IUPAC Name |
2,4-dichloro-3-methylbenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIOIFBHFVCZSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-methylbenzoyl chloride |
Synthesis routes and methods
Procedure details
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